molecular formula C20H23BrN4O3 B252582 N-(2-{4-[(4-bromophenoxy)acetyl]piperazin-1-yl}ethyl)pyridine-2-carboxamide

N-(2-{4-[(4-bromophenoxy)acetyl]piperazin-1-yl}ethyl)pyridine-2-carboxamide

Katalognummer B252582
Molekulargewicht: 447.3 g/mol
InChI-Schlüssel: JDHKICHASGHCEV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-{4-[(4-bromophenoxy)acetyl]piperazin-1-yl}ethyl)pyridine-2-carboxamide, also known as BRL-15572, is a novel compound that has gained significant attention in scientific research. It is a potent and selective antagonist of the dopamine D3 receptor, which plays a crucial role in the regulation of reward-related behaviors.

Wirkmechanismus

N-(2-{4-[(4-bromophenoxy)acetyl]piperazin-1-yl}ethyl)pyridine-2-carboxamide acts as a potent and selective antagonist of the dopamine D3 receptor, which is primarily expressed in the mesolimbic and mesocortical regions of the brain. The dopamine D3 receptor plays a crucial role in the regulation of reward-related behaviors, and its dysfunction has been implicated in various disorders, including addiction, schizophrenia, and Parkinson's disease. By blocking the dopamine D3 receptor, N-(2-{4-[(4-bromophenoxy)acetyl]piperazin-1-yl}ethyl)pyridine-2-carboxamide modulates the dopamine signaling pathway and reduces the rewarding effects of drugs of abuse, improves cognitive function, and ameliorates motor symptoms.
Biochemical and Physiological Effects:
N-(2-{4-[(4-bromophenoxy)acetyl]piperazin-1-yl}ethyl)pyridine-2-carboxamide has been shown to modulate the dopamine signaling pathway and reduce the rewarding effects of drugs of abuse. It has also been found to improve cognitive function and ameliorate motor symptoms in animal models of schizophrenia and Parkinson's disease, respectively. Additionally, N-(2-{4-[(4-bromophenoxy)acetyl]piperazin-1-yl}ethyl)pyridine-2-carboxamide has been shown to have a low affinity for other dopamine receptor subtypes, which reduces the risk of unwanted side effects.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using N-(2-{4-[(4-bromophenoxy)acetyl]piperazin-1-yl}ethyl)pyridine-2-carboxamide in lab experiments is its high potency and selectivity for the dopamine D3 receptor. This allows for precise modulation of the dopamine signaling pathway and reduces the risk of unwanted side effects. Additionally, N-(2-{4-[(4-bromophenoxy)acetyl]piperazin-1-yl}ethyl)pyridine-2-carboxamide has been extensively studied in animal models, which provides a strong foundation for future research. However, one of the limitations of using N-(2-{4-[(4-bromophenoxy)acetyl]piperazin-1-yl}ethyl)pyridine-2-carboxamide is its limited solubility in water, which can make it challenging to administer in vivo.

Zukünftige Richtungen

There are several future directions for research on N-(2-{4-[(4-bromophenoxy)acetyl]piperazin-1-yl}ethyl)pyridine-2-carboxamide. One of the potential applications is in the treatment of drug addiction, where it has been shown to reduce drug-seeking behavior in animal models. Additionally, N-(2-{4-[(4-bromophenoxy)acetyl]piperazin-1-yl}ethyl)pyridine-2-carboxamide has been found to improve cognitive function in animal models of schizophrenia, which suggests its potential as a therapeutic agent for this disorder. Another potential application is in the treatment of Parkinson's disease, where N-(2-{4-[(4-bromophenoxy)acetyl]piperazin-1-yl}ethyl)pyridine-2-carboxamide has been shown to improve motor function in animal models. Further research is needed to explore the full potential of N-(2-{4-[(4-bromophenoxy)acetyl]piperazin-1-yl}ethyl)pyridine-2-carboxamide in these and other disorders.

Synthesemethoden

The synthesis of N-(2-{4-[(4-bromophenoxy)acetyl]piperazin-1-yl}ethyl)pyridine-2-carboxamide involves several steps, including the reaction of 4-bromophenol with ethyl chloroformate to form 4-bromophenyl chloroformate. The resulting compound is then reacted with piperazine to form 4-(4-bromophenoxy)acetyl)piperazine. Finally, the product is reacted with 2-pyridinecarboxylic acid to form N-(2-{4-[(4-bromophenoxy)acetyl]piperazin-1-yl}ethyl)pyridine-2-carboxamide.

Wissenschaftliche Forschungsanwendungen

N-(2-{4-[(4-bromophenoxy)acetyl]piperazin-1-yl}ethyl)pyridine-2-carboxamide has been extensively studied for its potential therapeutic applications in various disorders, including drug addiction, schizophrenia, and Parkinson's disease. It has been shown to reduce drug-seeking behavior in animal models of addiction and improve cognitive function in animal models of schizophrenia. Additionally, N-(2-{4-[(4-bromophenoxy)acetyl]piperazin-1-yl}ethyl)pyridine-2-carboxamide has been found to improve motor function in animal models of Parkinson's disease.

Eigenschaften

Molekularformel

C20H23BrN4O3

Molekulargewicht

447.3 g/mol

IUPAC-Name

N-[2-[4-[2-(4-bromophenoxy)acetyl]piperazin-1-yl]ethyl]pyridine-2-carboxamide

InChI

InChI=1S/C20H23BrN4O3/c21-16-4-6-17(7-5-16)28-15-19(26)25-13-11-24(12-14-25)10-9-23-20(27)18-3-1-2-8-22-18/h1-8H,9-15H2,(H,23,27)

InChI-Schlüssel

JDHKICHASGHCEV-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCNC(=O)C2=CC=CC=N2)C(=O)COC3=CC=C(C=C3)Br

Kanonische SMILES

C1CN(CCN1CCNC(=O)C2=CC=CC=N2)C(=O)COC3=CC=C(C=C3)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.